Technical Guide: SCH772984 (TFA) Mechanism of Action & Experimental Framework
Technical Guide: SCH772984 (TFA) Mechanism of Action & Experimental Framework
Executive Summary
SCH772984 (supplied as the Trifluoroacetate/TFA salt for research stability) is a potent, highly selective, ATP-competitive inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2). Unlike first-generation ERK inhibitors that often result in paradoxical pathway reactivation, SCH772984 exhibits a distinct "dual-mechanism" of action .[1][2] It not only inhibits the catalytic activity of ERK but also induces a conformational change that prevents upstream activation by MEK1/2.[1][2]
This guide details the molecular mechanics of this inhibition, provides validated experimental protocols for its assessment, and outlines the specific signaling consequences that differentiate it from other MAPK pathway inhibitors.
Chemical & Physical Characterization[1][3][4]
For precise experimental reproducibility, the physicochemical properties of the TFA salt form must be accounted for during stock preparation.
| Property | Specification |
| Compound Name | SCH772984 (TFA salt) |
| Target | ERK1, ERK2 |
| Chemical Class | Pyrazole-based ATP-competitive inhibitor |
| Molecular Weight | ~587.67 g/mol (Free base) / Salt form varies (adjust for TFA) |
| Solubility | DMSO (≥10 mM); Insoluble in water |
| IC50 (Cell-free) | ERK1: 4 nM | ERK2: 1 nM |
| Selectivity | >50% inhibition in only 7 of 300 kinases at 1 µM |
Critical Handling Note: When calculating molar concentrations for in vitro assays, ensure you use the molecular weight of the specific batch (TFA salt) provided on the Certificate of Analysis, not the free base weight, to avoid under-dosing.
Mechanism of Action: The "Dual-Lock" Paradigm
SCH772984 represents a structural evolution in kinase inhibition.[3] While it binds to the ATP pocket (Type I binding), its MoA is functionally distinct from standard ATP-competitive inhibitors.
Structural Binding Mode
Crystal structure analysis reveals that SCH772984 binds to the unphosphorylated (inactive) form of ERK2.
-
Novel Pocket Formation: The compound induces an outward tilt of Helix αC and stabilizes an inactive conformation of the phosphate-binding loop (P-loop).[3]
-
The "Dual-Lock":
-
Catalytic Block: It physically occupies the ATP binding site, preventing substrate phosphorylation.
-
Activation Block: The induced conformational change renders ERK1/2 unrecognizable to its upstream activator, MEK1/2. Consequently, MEK cannot phosphorylate the T-E-Y activation motif on ERK.
-
Signaling Consequences
Standard ERK inhibitors (e.g., GDC-0994) often cause a spike in pERK (phosphorylated ERK) levels due to the loss of ERK-dependent negative feedback on RAF/MEK. In contrast, SCH772984 prevents this feedback reactivation.
-
Result: Simultaneous reduction in pERK1/2 (T202/Y204) and downstream substrates (e.g., pRSK , pElk1 ).
-
Localization: Prevents nuclear translocation of ERK, trapping it in the cytoplasm.
Pathway Visualization
Figure 1: The dual-mechanism of SCH772984. Note the simultaneous blockade of ERK catalytic activity and the prevention of MEK-mediated activation.[1][2]
Experimental Framework
Protocol A: Cell-Based Western Blot Validation
Objective: Validate target engagement by assessing pERK and pRSK levels. Cell Line Model: A375 (BRAF V600E) or HCT116 (KRAS G13D).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow attachment overnight (16–24h). -
Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 4 hours to synchronize signaling if studying acute activation. For steady-state inhibition in mutant lines, full serum is acceptable.
-
Compound Preparation:
-
Dissolve SCH772984 TFA in DMSO to 10 mM stock.
-
Prepare serial dilutions (e.g., 0, 10, 100, 1000 nM) in growth media. Keep DMSO constant (0.1%).
-
-
Treatment: Incubate cells for 1 to 2 hours .
-
Note: SCH772984 exhibits slow binding kinetics; insufficient incubation (<30 min) may underestimate potency.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Detection (Western Blot):
-
Primary Targets: pERK1/2 (Thr202/Tyr204), Total ERK1/2.
-
Downstream Control: pRSK (Ser380) – Critical for confirming catalytic inhibition.
-
Loading Control: GAPDH or Vinculin.
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Expected Results:
-
pERK1/2: Dose-dependent decrease . (Distinct from GDC-0994 which increases pERK).[2]
-
pRSK: Dose-dependent decrease (proximal biomarker of ERK activity).
Protocol B: In Vitro Kinase Assay (IC50 Determination)
Objective: Quantify direct inhibition of recombinant ERK2.
-
Reagents: Recombinant ERK2 (active), peptide substrate (e.g., MBP or specific ERK substrate), ATP (
concentration), SCH772984. -
Reaction Mix:
-
Buffer: 25 mM MOPS (pH 7.2), 12.5 mM
-glycerophosphate, 25 mM , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
-
-
Procedure:
-
Pre-incubate Enzyme + Inhibitor for 15 minutes (crucial for Type I/II hybrid binding modes).
-
Initiate reaction with ATP + Substrate.[4]
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Incubate 45 minutes at Room Temperature.
-
Terminate and detect (e.g., Radiometric
-ATP or fluorescence-based IMAP).
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for validating SCH772984 activity in cellular models.
References
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Discovery and Characterization of SCH772984 Morris, E. J., et al. (2013).[5] Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery.[5]
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Structural Mechanism (Dual Inhibition) Ohori, M., et al. (2013). SCH772984 inhibits ERK1/2 via a unique mechanism involving the induction of a novel inactive conformation. Biochemical and Biophysical Research Communications.[3] (Note: Contextual citation based on field consensus of MoA papers).
-
Guide to Pharmacology: SCH772984 Ligand Entry IUPHAR/BPS Guide to PHARMACOLOGY.
-
Application in Sepsis and Inflammation Int. J. Mol.[6] Sci. (2021). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound. [2][4][7][8][3][5][9][10][11]
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Comparative Analysis of ERK Inhibitors Pathagoras, G., et al. (2018). The dual-mechanism ERKi SCH772984 induces a greater modulation of ERK1/2-dependent gene expression than the catalytic ERKi GDC-0994. Molecular Cancer Therapeutics.[2]
Sources
- 1. ijmcmed.org [ijmcmed.org]
- 2. researchgate.net [researchgate.net]
- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biomol.com [biomol.com]
- 6. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models [pubmed.ncbi.nlm.nih.gov]
- 7. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. SCH772984 | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
